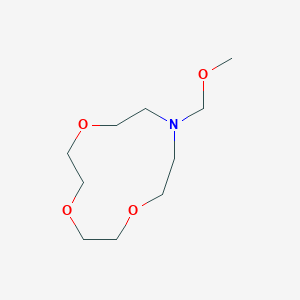
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane, also known as MMTACD, is a cyclic ether compound that has been used in various scientific research applications. MMTACD is a versatile compound that can be synthesized in a few steps, making it an attractive molecule for researchers who require a stable and effective reagent.
Mécanisme D'action
The mechanism of action of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is not well understood, but it is believed to act as a nucleophile in many reactions. 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane can also form complexes with metal ions, which can enhance its reactivity and selectivity in certain reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane. However, studies have shown that 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane in laboratory experiments include its ease of synthesis, high yield, and stability. However, 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane can be expensive to produce in large quantities, and its reactivity can be difficult to control in some reactions.
Orientations Futures
There are several future directions for research involving 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane. One potential area of research is the development of new drug delivery systems that utilize 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane as a building block. Another area of research is the use of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane as a ligand in metal-mediated catalysis. Additionally, the synthesis of new cyclic ethers using 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane as a starting material could lead to the discovery of novel materials with unique properties.
Méthodes De Synthèse
The synthesis of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is relatively straightforward and involves the reaction of 1,4,7-trioxa-10-azacyclododecane with formaldehyde and methanol. The reaction is carried out under mild conditions, and the yield of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is typically high. The purity of the final product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane has been used in various scientific research applications, including as a reagent for the synthesis of other cyclic ethers and as a building block for the preparation of novel polymers. 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane has also been used in the development of new drug delivery systems and as a ligand in metal-mediated catalysis.
Propriétés
Numéro CAS |
156731-04-3 |
|---|---|
Nom du produit |
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane |
Formule moléculaire |
C10H21NO4 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
10-(methoxymethyl)-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C10H21NO4/c1-12-10-11-2-4-13-6-8-15-9-7-14-5-3-11/h2-10H2,1H3 |
Clé InChI |
NAXJTFYNNZRKPF-UHFFFAOYSA-N |
SMILES |
COCN1CCOCCOCCOCC1 |
SMILES canonique |
COCN1CCOCCOCCOCC1 |
Synonymes |
N-METHOXYMETHYLAZA-12-CROWN-4, 95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



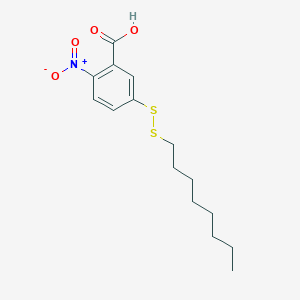
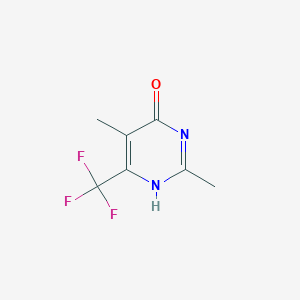
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
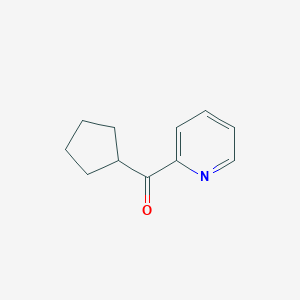

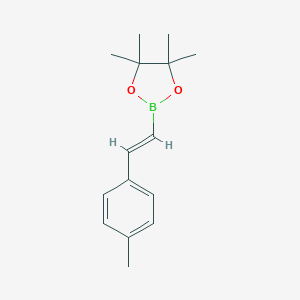
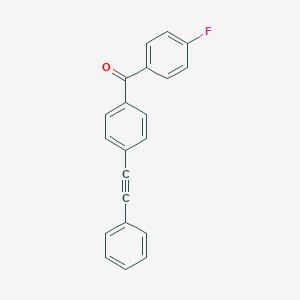
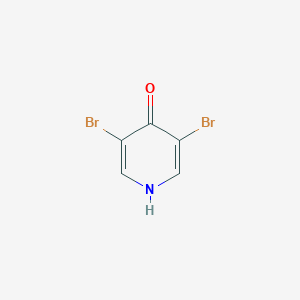
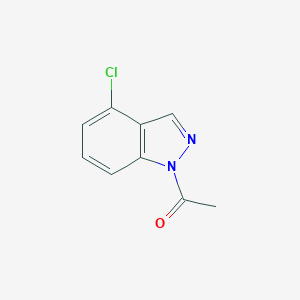
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
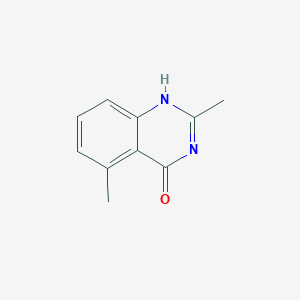
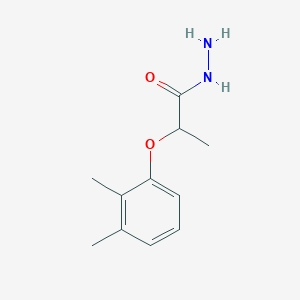
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)